4-[3-(2,3-Dimethylphenyl)propanoyl]thiobenzaldehyde
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Overview
Description
4-[3-(2,3-Dimethylphenyl)propanoyl]thiobenzaldehyde is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of a thiobenzaldehyde group attached to a propanoyl chain, which is further substituted with a 2,3-dimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(2,3-Dimethylphenyl)propanoyl]thiobenzaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,3-dimethylbenzaldehyde and thiobenzaldehyde.
Condensation Reaction: The key step in the synthesis is the condensation reaction between 2,3-dimethylbenzaldehyde and thiobenzaldehyde in the presence of a base catalyst, such as sodium hydroxide or potassium hydroxide.
Propanoylation: The resulting intermediate is then subjected to propanoylation using propanoyl chloride in the presence of a suitable solvent, such as dichloromethane or toluene.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. Industrial production may also involve the use of automated reactors and advanced purification techniques to streamline the process.
Chemical Reactions Analysis
Types of Reactions
4-[3-(2,3-Dimethylphenyl)propanoyl]thiobenzaldehyde undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, in the presence of appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as solvent.
Substitution: Nitric acid for nitration, halogens (chlorine, bromine) for halogenation, sulfuric acid as catalyst.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Nitro derivatives, halogenated compounds.
Scientific Research Applications
4-[3-(2,3-Dimethylphenyl)propanoyl]thiobenzaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 4-[3-(2,3-Dimethylphenyl)propanoyl]thiobenzaldehyde involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of cellular receptors, leading to changes in cell signaling and function.
Altering Gene Expression: Influencing the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Similar Compounds
- 4-[3-(2,3-Dimethylphenyl)propanoyl]benzonitrile
- 4-[3-(2,3-Dimethylphenyl)propanoyl]benzoate
Uniqueness
4-[3-(2,3-Dimethylphenyl)propanoyl]thiobenzaldehyde is unique due to the presence of the thiobenzaldehyde group, which imparts distinct chemical and biological properties compared to its analogs
Properties
Molecular Formula |
C18H18OS |
---|---|
Molecular Weight |
282.4 g/mol |
IUPAC Name |
4-[3-(2,3-dimethylphenyl)propanoyl]thiobenzaldehyde |
InChI |
InChI=1S/C18H18OS/c1-13-4-3-5-16(14(13)2)10-11-18(19)17-8-6-15(12-20)7-9-17/h3-9,12H,10-11H2,1-2H3 |
InChI Key |
ULCWGPLXWPZCPU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)CCC(=O)C2=CC=C(C=C2)C=S)C |
Origin of Product |
United States |
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